molecular formula C9H7IO2 B2493016 4-Iodocubane-1-carboxylic acid CAS No. 111873-46-2

4-Iodocubane-1-carboxylic acid

Cat. No.: B2493016
CAS No.: 111873-46-2
M. Wt: 274.057
InChI Key: UQMHINRLKQGLQV-IVBFDDMUSA-N
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Description

4-Iodocubane-1-carboxylic acid (CAS 111873-46-2) is a high-purity (98%) chemical building block critical for advancing research in synthetic and medicinal chemistry. It features a highly strained cubane scaffold substituted with both a carboxylic acid and an iodine moiety, making it a versatile precursor for further functionalization. Its primary research value lies in its application as a substrate in photoinduced nucleophilic substitution reactions (SRN1 mechanism), enabling metal-free formation of carbon-sulfur and carbon-phosphorus bonds to create novel cubane-based thioaryl and diphenylphosphoryl derivatives . This reactivity is particularly valuable for constructing complex, three-dimensional molecular architectures, such as those explored in pharmaceutical design and materials science . The compound can be synthesized via decarboxylative iodination of cubane carboxylic acids . This product is intended for research purposes only and is not approved for use in humans or animals. Available for swift procurement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodocubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHINRLKQGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111873-46-2
Record name 8-iodocubane-1-carboxylic acid
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Retrosynthetic Analysis and Advanced Synthesis Methodologies for 4 Iodocubane 1 Carboxylic Acid

Foundational Synthetic Routes to the Cubane (B1203433) Core and Dicarboxylates

The construction of the cubane cage is a significant challenge in synthetic chemistry. The most established and scalable routes produce dimethyl cubane-1,4-dicarboxylate, which serves as the primary gateway to a wide range of cubane derivatives. dtic.milsoton.ac.uk

Multi-Step Approaches from Cyclopentenone Precursors

The classic and most practical synthesis of the cubane core, specifically leading to cubane-1,4-dicarboxylic acid, was pioneered by Eaton and Cole and later optimized for large-scale production. researchgate.netpetrolpark.co.ukic.ac.uk The synthesis typically begins with the protection of a cyclopentanone (B42830) derivative, followed by a series of carefully orchestrated steps.

Table 1: Key Stages in the Synthesis of Cubane-1,4-dicarboxylic Acid from Cyclopentanone

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
1CyclopentanoneEthylene (B1197577) glycol, TsOHCyclopentanone ethylene ketalProtection of the ketone. dtic.milresearchgate.net
2Cyclopentanone ethylene ketalBromine (Br₂)Tribrominated ketalIntroduction of bromine atoms. petrolpark.co.uk
3Tribrominated ketalDiethylamine (Et₂NH)2-bromocyclopentadienone dimerDehydrobromination and spontaneous Diels-Alder dimerization. soton.ac.uk
4DimerUV light (hν)Caged intermediateIntramolecular [2+2] photocycloaddition. soton.ac.uk
5Caged intermediateAqueous KOH, then HClCubane-1,4-dicarboxylic acidFavorskii rearrangement and hydrolysis. researchgate.netic.ac.uk

Photocycloaddition Strategies for Cubane Skeleton Construction

The intramolecular [2+2] photocycloaddition is the cornerstone of the Eaton synthesis and the predominant method for constructing the cubane cage. acs.org This critical step involves the irradiation of the Diels-Alder dimer (endo-2,4-dibromodicyclopentadiene-1,8-dione) with ultraviolet light. soton.ac.ukvapourtec.com This photochemical reaction induces an intramolecular cycloaddition between the two double bonds of the dimer, effectively stitching the molecule together to form the polycyclic cage structure. soton.ac.ukacs.org

This reaction is often carried out in acidic methanol (B129727) using a mercury lamp. soton.ac.uk The efficiency and scalability of this step have been significantly improved through the use of continuous-flow photoreactors, which allow for the production of dimethyl 1,4-cubanedicarboxylate on a decagram scale. soton.ac.ukresearchgate.net The photocycloaddition leads to a caged intermediate which, upon subsequent rearrangement, yields the cubane framework. soton.ac.uk This strategy remains the most reliable and widely used method for accessing the cubane skeleton. acs.org

Strategies for Carboxylic Acid Group Introduction and Manipulation

Once the cubane-1,4-dicarboxylate scaffold is synthesized, the next phase involves the precise manipulation of the carboxylic acid groups to arrive at the asymmetrically substituted target, 4-iodocubane-1-carboxylic acid. This requires methods for selective differentiation of the two identical functional groups.

Carboxylation of Cubane Derivatives

While the most common route to cubane carboxylic acids involves building the scaffold with the carboxyl groups already present, methods for direct C-H carboxylation have also been explored. princeton.edu For instance, a light-mediated one-pot C-H carboxylation/esterification sequence has been utilized to introduce a carboxyl group onto a pre-existing cubane core. princeton.edu Another approach involves a radical-mediated chlorocarbonylation process, which can introduce a carbonyl functional group at a C-H bond adjacent to an existing ester, leading to 1,2,4-trisubstituted cubanes. soton.ac.uk These methods provide alternative pathways to functionalized cubanes without relying solely on the classic dicarboxylate synthesis.

Scaffold Remodeling for Carboxylic Acid Modification

Scaffold remodeling involves strategically altering the molecular framework to achieve different substitution patterns or isomers. In cubane chemistry, this is exemplified by the development of robust, multigram-scale syntheses for 1,3-disubstituted cubanes, which serve as bioisosteres for meta-substituted benzene (B151609) rings. rsc.org These syntheses often start from a common intermediate used in the synthesis of the 1,4-isomers. rsc.org By employing reactions such as the Wharton 1,3-transposition on an enone intermediate, chemists can divert the synthetic pathway to produce the less accessible 1,3-dicarboxylates. rsc.org This demonstrates that the initial placement of carboxylic acid groups can be modified through strategic scaffold remodeling to access a wider range of cubane isomers. researchgate.net

Selective Functionalization of Carboxylic Acid Moieties

The carboxylic acid groups on the cubane core are exceptionally well-behaved and can undergo most typical functional group transformations. ic.ac.uk The synthesis of this compound from cubane-1,4-dicarboxylic acid is a prime example of selective functionalization. The key steps are:

Selective Mono-Esterification or Mono-Hydrolysis: To differentiate the two carboxylic acid groups, a diester (e.g., dimethyl cubane-1,4-dicarboxylate) is subjected to carefully controlled hydrolysis to yield the mono-acid, mono-ester. Alternatively, the diacid can be selectively mono-esterified.

Decarboxylative Iodination: The resulting mono-acid is then subjected to a decarboxylative halogenation, such as a modified Hunsdiecker reaction. This reaction converts the free carboxylic acid group into an iodine atom while leaving the ester group intact.

Hydrolysis: The remaining ester group is then hydrolyzed to yield the final product, this compound.

This selective manipulation highlights the versatility of the carboxylic acid moiety as a synthetic handle. It can be retained as a key functional group or serve as a precursor to other substituents, such as halogens. ic.ac.ukacs.org Furthermore, the carboxylate can be converted into a wide array of other functional groups, including amides, acyl chlorides, and ethers (via oxidative decarboxylation), demonstrating its broad utility in elaborating the cubane scaffold. nih.govlibretexts.org

Methodologies for the Introduction of Iodine onto the Cubane Scaffold

Directly installing an iodine atom onto the cubane core is a critical step in the synthesis of this compound and its derivatives. Several methods have been developed to achieve this transformation, primarily involving the functionalization of pre-existing carboxylic acid groups or the activation of C-H bonds.

Decarboxylative halogenation is a powerful method for converting readily available carboxylic acids into valuable organic halides. acs.orgnih.gov This transformation involves the replacement of a carboxyl group with a halogen atom, proceeding through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov For the synthesis of iodocubanes, this approach is particularly advantageous as cubane carboxylic acids are common starting materials.

One effective method is the hypervalent iodine-mediated oxidative decarboxylation. In this reaction, a cubane carboxylic acid is treated with a hypervalent iodine reagent, such as iodosylbenzene diacetate (PhI(OAc)₂), in the presence of molecular iodine (I₂) and a suitable solvent like carbon tetrachloride (CCl₄). rsc.org The reaction is typically initiated by irradiation with light. This process generates a cubyl radical intermediate, which then abstracts an iodine atom to form the desired iodocubane (B12285268). Yields for this type of reaction are often high, in the range of 80-90%. rsc.org

The general mechanism for such decarboxylative iodinations can be complex. Initially, the carboxylic acid reacts with the iodine source to form an acyl hypoiodite (B1233010). However, the decomposition of this intermediate to the final alkyl iodide can be slow. A competing reaction may occur where the acyl hypoiodite reacts with a silver salt (if used, as in the Hunsdiecker reaction) to form a complex that then decomposes to an acyloxy radical, which can lead to the formation of an ester as a byproduct. acs.org

Method Reagents Conditions Product Yield
Hypervalent Iodine Oxidative DecarboxylationPhI(OAc)₂, I₂, CCl₄IrradiationIodocubane80-90%

This table presents a summary of the decarboxylative iodization method for cubane carboxylic acids.

Free-radical halogenation provides another route to introduce halogens onto an alkane framework. wikipedia.org This type of reaction is characteristic of alkanes and proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat. wikipedia.orgucalgary.ca The mechanism involves three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by UV light or heat to generate two halogen radicals. ucalgary.calibretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the cubane core, forming a cubyl radical and a hydrogen halide. This cubyl radical subsequently reacts with another halogen molecule to yield the iodocubane and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine. ucalgary.ca

While conceptually straightforward, the direct radical-initiated halogenation of an unsubstituted cubane can lead to a mixture of products due to the statistical nature of the reaction. wikipedia.org The reactivity of halogens varies significantly, with chlorine being more reactive and less selective than bromine. ucalgary.ca For iodination, direct reaction with I₂ is generally not feasible as it is an endothermic process. Therefore, alternative iodine sources, such as tert-butyl hypoiodite, are often employed for radical iodinations. wikipedia.org The stability of the intermediate radical plays a crucial role in determining the regioselectivity of the reaction; for cubane, all bridgehead protons are equivalent, simplifying the initial substitution but making multiple halogenations a possibility. youtube.com

Regioselective Functionalization of Cubane Derivatives Relevant to this compound

Achieving the specific 1,4-substitution pattern of this compound requires precise control over the regioselectivity of the functionalization steps. Most synthetic routes start from precursors that already have a 1,4-substitution pattern, as these are more readily accessible from the common synthetic precursor, 1,4-cubanedicarboxylic acid. nih.gov However, methods for introducing functionality at other positions are crucial for accessing a wider range of cubane derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and, more recently, non-aromatic systems like cubane. nih.govrsc.org The method relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. baranlab.orgwikipedia.org This coordination directs the deprotonation to the adjacent, or ortho, position. baranlab.orgwikipedia.org

In the context of cubane chemistry, functional groups such as amides can serve as effective DMGs. nih.govrsc.org The process involves treating an amidocubane with a strong lithium base, such as an alkyllithium, often in the presence of an additive like an alkyl zinc compound. rsc.org This generates a cubyllithium species regioselectively at the position ortho to the amide group. This highly reactive intermediate can then be trapped with an electrophile. For the synthesis of iodocubanes, the cubyllithium intermediate is quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom with high precision. researchgate.net This methodology allows for the late-stage, regioselective introduction of iodine onto the cubane framework. nih.govrsc.org

Directing Group Metalating Agent Electrophile Result
Amide (-CONH₂)Alkyllithium/Alkyl zincIodine (I₂)ortho-Iodination

This table illustrates the key components of the directed ortho-metalation and subsequent iodination of a cubane derivative.

The ability to synthesize cubanes with different substitution patterns is critical for their application in medicinal chemistry and materials science, where they can act as bioisosteres for benzene rings. princeton.edu While 1,4-disubstituted cubanes are the most accessible due to their straightforward synthesis from 1,4-cubanedicarboxylic acid, accessing 1,3- and 1,2-disubstituted isomers has historically been a significant challenge. nih.govprinceton.edu

Recent advances have provided more practical routes to these less common substitution patterns. For instance, a robust, multigram-scale synthesis of 1,3-disubstituted cubanes has been developed, starting from an enone intermediate that was previously used for making 1,4-derivatives. rsc.orgresearchgate.net This route employs a novel Wharton transposition to access the required 1,3-substituted precursors. rsc.org

Access to 1,2-disubstituted cubanes has also been improved through C-H functionalization strategies. princeton.edu For example, starting with the commercially available dimethyl cubane-1,4-dicarboxylate, a light-mediated, one-pot C-H carboxylation can be used to introduce a third functional group, which can then be manipulated to achieve a 1,2-substitution pattern after further synthetic steps. princeton.edu The development of synthetic routes to various 1,2,4-trisubstituted cubanes further expands the library of accessible substitution patterns. digitellinc.com This control over regiochemistry is fundamental for the rational design and synthesis of complex cubane derivatives, including precursors to specifically substituted compounds like this compound.

Sustainable and Efficient Synthetic Techniques for Cubane Derivatives

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing complex molecules like cubane derivatives. Traditional multi-step batch syntheses can be resource-intensive and generate significant waste. Modern approaches, such as flow chemistry and electrosynthesis, offer promising alternatives. researchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream in a microreactor, has been shown to be particularly efficient for certain steps in cubane synthesis. researchgate.net Photochemical reactions, which are often integral to building the cubane cage, can be scaled up more safely and efficiently using flow photoreactors. princeton.edu

Electrosynthesis, which uses electricity to drive chemical reactions, is another sustainable technique that can replace hazardous or costly chemical reagents. researchgate.net For example, the Hofer-Moest reaction, an oxidative decarboxylative ether formation, has been successfully applied to cubane carboxylic acids under flow electrochemical conditions. This method allows for the direct and scalable conversion of cubane carboxylic acids into cubyl ethers, which are valuable intermediates. nih.gov These modern techniques not only improve the efficiency and scalability of cubane synthesis but also align with the principles of sustainable chemistry by reducing waste and avoiding harsh reagents. researchgate.net

Flow Photochemistry and Electrochemistry in Cubane Synthesis

Continuous-flow reactors have emerged as a powerful tool for photochemical and electrochemical reactions, overcoming the limitations of traditional batch processes, such as poor light penetration and scalability issues. researchgate.netmdpi.com For cubane synthesis, these technologies have been particularly impactful in the construction of the core skeleton and its subsequent functionalization. soton.ac.uk

The key [2+2] photocycloaddition step in Eaton's synthesis has been successfully adapted to continuous-flow systems. researchgate.netsoton.ac.uk This transition from batch photoreactors to microreactors or coiled flow reactors allows for uniform irradiation of the reaction mixture, leading to higher efficiency and significantly reduced reaction times. soton.ac.ukvapourtec.com The use of homemade or commercially available flow photoreactors has enabled the decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate, a crucial precursor for many functionalized cubanes. soton.ac.uk This approach not only improves productivity but also enhances safety when dealing with high-energy intermediates. researchgate.net

Flow electrochemistry offers a reagent-free method for the direct functionalization of the cubane ring system. nih.govresearchgate.net A notable example is the Hofer-Moest reaction, an oxidative decarboxylation of cubane carboxylic acids to form alkoxycubanes. nih.govd-nb.info When performed under continuous-flow electrochemical conditions, this transformation is both chemoselective and scalable, allowing for gram-scale synthesis in a matter of hours. nih.govresearchgate.net The mild conditions are compatible with various functional groups that might be sensitive to traditional chemical oxidants. nih.gov In this process, the anodic oxidation of a cubanecarboxylate salt generates a cubyl radical, which is further oxidized to a carbocation that can be trapped by a nucleophile like methanol to yield an ether. nih.govresearchgate.netd-nb.info This method represents the first direct electrochemical functionalization of the cubane system and highlights the potential of flow electrochemistry for creating advanced cubane building blocks. nih.gov

Table 1: Comparison of Batch vs. Flow Methodologies in Cubane Synthesis
Reaction TypeMethodologyKey Advantages of Flow ProcessingExample ApplicationReference
[2+2] PhotocycloadditionFlow PhotochemistryUniform irradiation, improved efficiency, reduced reaction time, straightforward upscaling.Decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate. soton.ac.uk
Oxidative DecarboxylationFlow ElectrochemistryReagent-free oxidation, high chemoselectivity, scalability, mild conditions.Gram-scale synthesis of alkoxycubanes from cubane carboxylic acids (Hofer-Moest reaction). nih.govresearchgate.net

Metal-Free and Visible-Light-Induced Transformations

Recent advancements in synthetic methodology have emphasized the development of metal-free reactions and the use of visible light as a sustainable energy source. tue.nlmdpi.com These approaches align with the principles of green chemistry and offer new ways to perform challenging transformations on the cubane scaffold. chemistryworld.com

The classic cubane synthesis inherently relies on a light-induced transformation—the UV-mediated [2+2] cycloaddition. blogspot.comresearchgate.net However, modern photochemistry is increasingly moving away from high-energy UV radiation towards visible light, often in conjunction with photoredox catalysis. tue.nlmdpi.com This strategy can be made metal-free by using organic dyes as photosensitizers. rhhz.net Visible-light-induced photoredox catalysis facilitates single-electron transfer (SET) processes under exceptionally mild conditions, enabling the generation of radical intermediates for C-H functionalization or decarboxylative couplings. mdpi.comnih.gov For instance, a radical-initiated decarboxylative iodination is a known method to prepare cubyl iodides, which are precursors for cubylmetal species. acs.org Applying a visible-light-driven, metal-free protocol to such a transformation could provide a direct and sustainable route to the "iodo" component of this compound from a dicarboxylic acid precursor.

Metal-free synthesis is particularly attractive for producing compounds intended for biological applications, as it avoids potential contamination with toxic heavy metals. rsc.orgchemistryviews.org The development of metal-free methods for creating carbon-iodine bonds, for example, through the use of reagents like bis(pyridine)iodonium tetrafluoroborate, showcases the potential to install the iodide onto the cubane cage without a metal catalyst. chemistryviews.org While direct application to the cubane system requires specific adaptation, these methodologies provide a framework for developing a cleaner synthesis of this compound. The combination of visible-light photoredox catalysis with metal-free reagents represents a frontier in the synthesis of highly functionalized and strained molecules like cubanes. rhhz.net

Table 2: Modern Photochemical Approaches in Organic Synthesis Applicable to Cubanes
ApproachEnergy SourceCatalyst/MediatorKey AdvantagesPotential Application for this compoundReference
Traditional PhotocycloadditionUV LightNone (direct excitation)Forms the core cubane cage.Synthesis of the cubane-1,4-dicarboxylic acid precursor. wikipedia.orgblogspot.com
Visible-Light Photoredox CatalysisVisible Light (e.g., LEDs)Organic Dyes (metal-free) or Metal ComplexesMild conditions, high selectivity, sustainable energy source, avoids harsh reagents.Decarboxylative iodination of a dicarboxylic acid precursor to install the iodo group. mdpi.comnih.gov
Sensitized Thermal CycloadditionVisible Light & HeatTriplet Sensitizer (e.g., Ir(ppy)₃)Replaces UV excitation with lower-energy visible light for cage formation.Alternative route to the core cubane cage. coconote.app

Mechanistic Insights and Reactivity Pathways of 4 Iodocubane 1 Carboxylic Acid and Analogues

Reactivity Governed by the Strained Cubane (B1203433) Cage

The foundational reactivity of any cubane derivative is dictated by the inherent strain of its carbon skeleton. This strain influences not only the cage's stability but also the nature and reactivity of the bonds within it and the substituents attached to it.

The geometry of the cubane cage necessitates a substantial rehybridization of the carbon atoms. The endocyclic (cage) carbon-carbon bonds have a higher p-character than typical sp³-sp³ bonds, while the exocyclic carbon-substituent bonds gain a significant s-character. ic.ac.uk For the C-H bonds in unsubstituted cubane, the exocyclic orbital has about 31% s-character. ic.ac.uk This increased s-character makes the cubane protons more acidic than those in other saturated hydrocarbons; for instance, the kinetic acidity of cubane is approximately 63,000 times that of cyclohexane. ic.ac.uk

This rehybridization has profound effects on bond strength and reactivity:

Endocyclic C-C Bonds : These bonds are weakened due to high strain and increased p-character. nsf.govresearchgate.net Computational analyses, such as Wiberg bond index and natural bond orbital (NBO) studies, confirm the weakening of these interior C-C bonds. nsf.govresearchgate.net In some highly substituted cubanes, like certain nitrocubanes, the cage C-C bonds, rather than the C-substituent bonds, are predicted to be the "trigger bonds" that break first to initiate decomposition. nsf.govresearchgate.net

Exocyclic C-X Bonds : Conversely, the increased s-character in the exocyclic orbitals leads to the strengthening of the bonds between the cage carbon and its substituent. nsf.govresearchgate.net

Substituents can further modulate the strain within the cubane cage. Electron-withdrawing groups can alter the charge density of the skeleton, potentially enhancing the strain of the C-C bonds. researchgate.net For example, nitro groups can increase the activation of C-C bonds within the cage. researchgate.net

Table 1: Influence of Cage Strain on Bonding in Cubane
Bond TypeHybridization EffectConsequenceReactivity Implication
Endocyclic C-CIncreased p-characterWeakened bond strength nsf.govresearchgate.netPotential site for cage-opening reactions
Exocyclic C-HIncreased s-character (~31%) ic.ac.ukIncreased acidity ic.ac.ukFacilitates deprotonation and metallation reactions wikipedia.org
Exocyclic C-X (general)Increased s-characterStrengthened bond nsf.govresearchgate.netInfluences substituent-based reactivity

Cubane is a thermodynamically unstable molecule, with a strain energy of approximately 166 kcal/mol. ic.ac.uk This high potential energy suggests a strong driving force for transformations that would relieve this strain. wordpress.com However, despite its high enthalpy of formation, cubane is remarkably stable kinetically. wikipedia.orgresearchgate.net It is a crystalline solid that is stable in air and decomposes only at temperatures above 220°C. ic.ac.uk

This kinetic stability arises from the absence of low-energy pathways for decomposition. wikipedia.orgwordpress.com Concerted, two-bond ring-opening reactions, for instance, have very high activation energies. wordpress.com The decomposition products are typically isomers with lower energy, such as cuneane, or fragments like benzene (B151609) and acetylene. wikipedia.orgresearchgate.net The activation energy for the thermal decomposition of cubane has been experimentally determined to be high, at 43.1 ± 0.1 kcal/mol. ic.ac.uk

This dichotomy between thermodynamic instability and kinetic stability is central to cubane chemistry. Reactions are often designed to overcome the kinetic barrier in a controlled manner, harnessing the stored strain energy as a thermodynamic driving force. For example, metal ions can catalyze the rearrangement of cubane to cuneane, a process that releases significant strain. wikipedia.org This principle makes cubane and its derivatives, like heptanitrocubane and octanitrocubane, attractive as high-energy density materials, where the goal is to release the stored energy in a controlled detonation. wikipedia.org

Transformations of the Iodine Substituent

In 4-iodocubane-1-carboxylic acid, the iodine atom serves as a key functional handle for further synthetic transformations. Its reactivity is influenced by both the electronic properties of the cubane cage and the inherent characteristics of the carbon-iodine bond.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly effective for aryl and vinyl iodides and has been successfully applied to iodocubanes. acs.orgfrontiersin.org The exchange rate typically follows the trend I > Br > Cl, making iodocubanes excellent substrates. wikipedia.org

Treating an iodocubane (B12285268) with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) can generate a cubyllithium species. acs.org However, strong organolithium reagents may not be tolerated by other functional groups on the cubane ring. acs.org To address this, milder and more selective protocols have been developed. One such method involves the use of lithium organozincates, such as n-Bu₄ZnLi₂, which can convert functionalized iodocubanes into the corresponding cubyl metal species with good functional group tolerance. acs.org

These resulting cubyl metal species are nucleophilic and can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org This provides a powerful method for the synthesis of polyfunctionalized cubane derivatives. acs.org

Table 2: Halogen-Metal Exchange on a Functionalized Iodocubane and Subsequent Electrophilic Quench
Iodocubane DerivativeReagentElectrophileProductReference
4-Iodocubane-N,N-diisopropylcarboxamiden-Bu₄ZnLi₂PhCHO (Benzaldehyde)4-(Hydroxy(phenyl)methyl)cubane-N,N-diisopropylcarboxamide acs.org
4-Iodocubane-N,N-diisopropylcarboxamiden-Bu₄ZnLi₂Allyl Bromide4-Allylcubane-N,N-diisopropylcarboxamide acs.org
4-Iodocubane-N,N-diisopropylcarboxamiden-Bu₄ZnLi₂I₂4-Iodocubane-N,N-diisopropylcarboxamide (starting material recovered) acs.org
Data adapted from a study on iodine-metal exchange reactions on cubane derivatives. acs.org

Nucleophilic substitution is a reaction class where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom. khanacademy.orglibretexts.org In the case of iodocubane, the iodine atom is the leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide a good leaving group. chemguide.co.uk

However, standard Sₙ1 and Sₙ2 substitution mechanisms face significant challenges with a cubane substrate:

Sₙ2 Reaction : This mechanism requires the nucleophile to attack the carbon atom from the backside, opposite to the leaving group. libretexts.orgchemguide.co.uk In the rigid cubane cage, this backside is completely blocked by the cage structure itself, making a classical Sₙ2 pathway impossible.

Sₙ1 Reaction : This mechanism proceeds through a carbocation intermediate. ucsb.edu The formation of a cubyl cation is highly unfavorable due to the strain and geometry of the cage, which cannot adopt the preferred planar geometry of a carbocation.

Despite these mechanistic hurdles, substitution-like reactions can occur under specific conditions, often proceeding through more complex or radical-based pathways rather than simple ionic substitution. The choice of reagents and conditions is critical for achieving successful substitution on the cubane framework. organic-chemistry.org

The presence of an iodine substituent, particularly in conjunction with other activating groups, can destabilize the cubane cage and facilitate its rearrangement or fragmentation. researchgate.net The activation of the C-I bond can initiate processes that lead to the release of the cage's substantial strain energy.

Reactivity and Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group on the cubane framework is a versatile handle for a variety of chemical transformations. While it undergoes typical reactions, its position on the strained cage also enables unique reactivity pathways, particularly in decarboxylative processes.

Decarboxylative functionalization is a powerful strategy for introducing new substituents onto the cubane core, leveraging the ready availability of cubane carboxylic acids. These reactions proceed by replacing the carboxyl group with another functional group, often through radical or ionic intermediates.

One prominent method is the Hunsdiecker-type reaction for decarboxylative iodination. For instance, this compound can be synthesized from cubane-1,4-dicarboxylic acid through a series of reactions that include a radical-initiated decarboxylative iodination step. This transformation highlights the utility of decarboxylation in accessing halogenated cubanes, which are valuable precursors for further functionalization acs.org.

Electrochemical methods also provide a direct route for decarboxylative functionalization. The Hofer-Moest reaction, an anodic oxidation process, can convert cubane carboxylic acids into alkoxycubanes. This electrochemical approach is notable for its mild conditions and scalability, offering a direct functionalization at the cubane system without the need for pre-activated intermediates nih.govresearchgate.net. The process involves the oxidation of a carboxylate anion to form a cubyl radical, which can be further oxidized to a carbocation and trapped by a solvent molecule like methanol (B129727) to yield a methoxycubane nih.gov.

Recent advancements have also explored decarboxylative functionalization via hydrogen-atom transfer (HAT) from the carboxylic acid's O-H bond, a challenging task due to the high bond dissociation energy nih.gov. While not specific to this compound, these methods open new avenues for generating carboxyl radicals from aliphatic carboxylic acids under neutral conditions, which could be applicable to cubane systems nih.gov.

Table 1: Examples of Decarboxylative Functionalization of Cubane Carboxylic Acids

Starting Material Reagents/Conditions Product Reaction Type
Cubane-1,4-dicarboxylic acid monomethyl ester Pb(OAc)₄, I₂ Methyl 4-iodocubane-1-carboxylate Decarboxylative Iodination
Cubane carboxylic acid Electrolysis (Pt anode), KOH, MeOH Methoxycubane Hofer-Moest Reaction
Cubane-1,4-dicarboxylic acid t-BuOCl, UV light Monochlorinated cubane dicarboxylate Radical Decarboxylative Chlorination

The generation of cubyl radicals from carboxylic acid derivatives is a key step in many functionalization reactions. Anodic oxidation, as seen in the Hofer-Moest and Kolbe electrolysis reactions, is a direct method to generate these highly reactive intermediates from cubanecarboxylate salts nih.gov. The initial oxidation forms an alkyl radical, which can then undergo further reactions. In the presence of a nucleophile, the radical can be oxidized to a carbocation, leading to ether or ester products nih.gov.

Photoredox catalysis has also emerged as a powerful tool for generating radicals from activated carboxylate derivatives, such as N-hydroxyphthalimide esters nih.gov. This reductive platform allows for a wide range of decarboxylative transformations under mild conditions. Although the direct application to this compound is not extensively detailed, the principles are broadly applicable to cubane systems. The strength of the cubane C-H bond makes radical formation challenging, but functionalization via radical-mediated pathways is an active area of research soton.ac.ukresearchgate.net.

While amide-directed ortho-metalation is a well-established strategy for C-H functionalization on the cubane scaffold, direct carboxylate-directed C-H activation is less common nih.govic.ac.ukrsc.org. The carboxylate group itself is not typically a strong directing group for metalation in the same way an amide is. However, the presence of carboxylic acid or ester groups on the cubane ring influences the reactivity of the C-H bonds. For example, the electron-withdrawing nature of these groups can affect the bond dissociation energies of adjacent C-H bonds, potentially influencing the regioselectivity of radical-mediated C-H functionalization reactions soton.ac.uk.

Research has shown that the functionalization of cubanes often relies on the interconversion of carboxylic acid groups rather than their direct use as a directing group for C-H activation nih.gov. Strategies often involve converting the carboxylic acid to an amide to take advantage of directed ortho-metalation, followed by subsequent transformations rsc.org. This highlights the ongoing challenge and opportunity in developing direct C-H functionalization methods guided by the carboxylate group on the cubane framework.

Investigating Rearrangement Mechanisms of Cubane Derivatives

The high strain energy of the cubane skeleton (approximately 161.5 kcal mol⁻¹) makes it susceptible to rearrangement reactions, particularly in the presence of metal catalysts rsc.org. These isomerizations provide access to other C₈H₈ isomers, such as cuneane and cyclooctatetraene.

One of the most studied rearrangements of cubane is its valence isomerization to cuneane, a less strained isomer. This transformation is efficiently catalyzed by various transition metals, most notably silver(I) and palladium(II) salts nih.gov. The reaction, first reported by Eaton and Cassar, involves the formal [σ²s + σ²a] pericyclic reaction, which is symmetry-forbidden but becomes accessible through interaction with a metal catalyst nih.govacs.org.

Silver(I) catalysts, such as silver trifluoroacetate (B77799) (AgTFA), have proven particularly effective, often providing high yields and regioselectivity in the isomerization of substituted cubanes nih.govchemrxiv.org. For asymmetrically 1,4-disubstituted cubanes, the reaction can be highly regioselective, leading to either 1,3- or 2,6-disubstituted cuneanes depending on the nature of the substituents and reaction conditions nih.gov. The choice of catalyst and solvent can significantly influence the outcome of the reaction chemrxiv.org. For instance, the isomerization of a model 1,4-disubstituted cubane with AgTFA in toluene (B28343) at 80 °C yielded the desired cuneane with a high ratio of 2,6- to 1,3-isomers chemrxiv.org.

Rhodium(I) complexes are also known to catalyze the valence isomerization of cubanes, but they typically lead to the formation of cyclooctatetraenes nih.gov. The divergence in reaction pathways highlights the critical role of the metal catalyst in directing the rearrangement of the cubane cage.

Table 2: Metal Catalysts in Cubane Isomerization

Catalyst Product Reference
Ag(I) salts (e.g., AgTFA) Cuneane nih.gov, chemrxiv.org
Pd(II) salts Cuneane nih.gov
Rh(I) complexes Cyclooctatetraene nih.gov, acs.org

Computational chemistry has been instrumental in providing mechanistic insights into the metal-catalyzed isomerization of cubane to cuneane. High-level computations, including density functional theory (DFT), have been employed to map the potential energy surface of the reaction nih.govacs.orgnih.gov.

These studies have revealed a complex multi-step mechanism. For the Ag(I)-catalyzed reaction, the proposed pathway involves an initial oxidative addition of the Ag(I) catalyst to a C-C bond of the cubane cage. This is followed by cleavage of the C-Ag bond and a subsequent, dynamically concerted carbocation rearrangement to form the cuneane skeleton acs.orgnih.gov. The superior catalytic activity of Ag(I) is attributed to the accessibility of a highly electrophilic "bare" Ag⁺ center and the formation of a relatively weak Ag-C bond acs.orgnih.gov.

Computational models have also been successful in rationalizing and predicting the regioselectivity observed in the isomerization of substituted cubanes nih.gov. By analyzing the transition state energies for different pathways, researchers can predict which regioisomeric cuneane product will be favored. Furthermore, quasi-classical molecular dynamics simulations have suggested the possibility of achieving enantioselective cuneane synthesis through post-transition-state desymmetrization by using chiral ligands on the metal catalyst acs.orgnih.govresearchgate.net.

Role of Radical Intermediates in Cubane Functionalization

The functionalization of the highly strained cubane cage often proceeds through pathways involving radical intermediates. The cubyl radical, a neutral species with an unpaired electron on a corner carbon, serves as a key intermediate in various substitution and addition reactions. masterorganicchemistry.comlibretexts.org Unlike many carbocationic or carbanionic intermediates, the cubyl radical is less prone to cage-rearrangement or decomposition, making it a synthetically useful species for modifying the cubane framework. The generation of this radical allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that might otherwise be incompatible with the sensitive cubane structure.

Cubyl radicals can be generated through several methods, with two prominent pathways being hydrogen atom abstraction from a C-H bond and the reductive cleavage of a carbon-halogen bond, particularly a C-I bond.

Generation:

From C-H Bonds: Modern approaches enable the direct abstraction of a hydrogen atom from an unsubstituted cubane C-H bond. This is often achieved using a hydrogen atom transfer (HAT) catalyst under photolytic conditions, which generates the cubyl radical for subsequent reactions. nih.govchemrxiv.org

From Iodocubanes: A more classical and highly relevant method for generating cubyl radicals involves the single-electron reduction of iodocubane derivatives, such as this compound. This process is often initiated by photostimulation, where an electron is transferred from a nucleophile or a photocatalyst to the iodocubane. nih.gov This transfer leads to the formation of a transient radical anion, which rapidly fragments by cleaving the weak carbon-iodine bond to release the cubyl radical and an iodide anion. nih.gov This method is central to the S-RN-1 (unimolecular radical nucleophilic substitution) mechanism.

Reactivity: Once generated, the cubyl radical is a highly reactive intermediate that readily participates in several types of reactions:

Nucleophilic Substitution: The cubyl radical can couple with a wide range of nucleophiles. In the context of the S-RN-1 mechanism, the radical combines with an anionic nucleophile to form a new radical anion. This new species then propagates the chain by transferring its excess electron to a starting iodocubane molecule, yielding the final substituted product and a new cubyl radical. nih.gov This pathway has been successfully used to synthesize various thioaryl- and diphenylphosphoryl-cubane derivatives. nih.gov

Conjugate Addition: Cubyl radicals generated from C-H abstraction have been shown to undergo conjugate addition to electron-deficient alkenes, providing a direct method for C-C bond formation and the alkylation of the cubane core. nih.govresearchgate.net

The table below summarizes the results of photoinduced nucleophilic substitution reactions of a 4-iodocubane-1-carboxylate, demonstrating the reactivity of the intermediate cubyl radical with various nucleophiles. nih.gov

Table 1: Photoinduced Reactions of Methyl-4-iodocubane-1-carboxylate with Various Nucleophiles

Entry Nucleophile Product Yield (%)
1 4-methoxybenzenethiolate Methyl 4-((4-methoxyphenyl)thio)cubane-1-carboxylate 85
2 Benzenethiolate Methyl 4-(phenylthio)cubane-1-carboxylate 70
3 4-methylbenzenethiolate Methyl 4-(p-tolylthio)cubane-1-carboxylate 75

Data sourced from experimental findings on photoinduced S-RN-1 reactions. nih.gov

The reactions of iodocubanes, particularly in nucleophilic substitutions, are often governed by electron transfer (eT) mechanisms. The most prominent of these is the S-RN-1 pathway, which is a chain reaction initiated by a single electron transfer. nih.govmdpi.com

The S-RN-1 mechanism can be broken down into three key phases:

Initiation: The reaction begins with the transfer of an electron to the iodocubane substrate. In many cases, this is a photoinduced electron transfer (PeT), where irradiation excites a nucleophile, which then has sufficient energy to donate an electron to the iodocubane's low-lying empty σ* orbital of the C-I bond. nih.gov This forms a radical anion intermediate.

Cubane-I + e⁻ (from Nu⁻) → [Cubane-I]•⁻*

Propagation: The propagation phase consists of a cyclic series of steps that sustain the chain reaction:

Fragmentation: The radical anion formed during initiation is unstable and rapidly dissociates, breaking the carbon-iodine bond to form a cubyl radical and an iodide ion. nih.gov[Cubane-I]•⁻ → Cubane• + I⁻

Radical-Nucleophile Coupling: The newly formed cubyl radical reacts with the nucleophile (Nu⁻) to create a new radical anion, this time of the substituted product. nih.govCubane• + Nu⁻ → [Cubane-Nu]•⁻

Electron Transfer: This product radical anion transfers its unpaired electron to a molecule of the starting iodocubane substrate. This step regenerates the initial radical anion ([Cubane-I]•⁻), which continues the chain, and forms the final, neutral substituted product. nih.gov[Cubane-Nu]•⁻ + Cubane-I → Cubane-Nu + [Cubane-I]•⁻

Termination: The chain reaction can be terminated if radical species are quenched or combine with each other. For instance, the presence of radical scavengers or efficient electron acceptors can inhibit the reaction by interrupting the propagation cycle. nih.gov

This single electron transfer mechanism provides a powerful alternative to traditional polar substitution pathways (S-N-1 and S-N-2), enabling the functionalization of the cubane skeleton under relatively mild, photostimulated conditions. nih.gov

Advanced Functionalization and Transformative Reactions of the Cubane Scaffold

C-H Activation Strategies for Selective Functionalization

Direct C-H activation is a highly desirable strategy for molecular functionalization as it avoids the need for pre-functionalized starting materials. The development of C-H activation methodologies for the cubane (B1203433) scaffold has opened new avenues for its derivatization.

The C-H bonds of the cubane skeleton are generally considered to be inert. However, the presence of directing groups can enable their site-selective functionalization. A prominent example is the ortho-C-H metalation of cubane amides. rsc.orgnih.gov By employing a strong lithium amide base in the presence of a zinc additive, a C-H bond adjacent to the amide directing group can be selectively deprotonated. The resulting organozinc species can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl groups with high regioselectivity. rsc.orgnih.gov This approach has been instrumental in the programmable synthesis of multiply arylated cubanes. rsc.orgnih.gov

Another strategy for site-selective functionalization involves transition-metal-catalyzed directed acetoxylation. This method introduces an oxygen functionality to the cubane core through C-H activation, providing a handle for further derivatization into analogues of pharmaceutically relevant scaffolds. acs.orgacs.org

Direct functionalization of the cubane skeleton without the aid of a directing group is more challenging but has been achieved through radical-mediated pathways. The high bond dissociation energy of the cubane C-H bond (approximately 104 kcal/mol) necessitates the use of highly reactive radical species. researchgate.net Hydrogen atom transfer (HAT) catalysts can enable the direct abstraction of a hydrogen atom from the cubane C-H bond, generating a cubyl radical. This reactive intermediate can then undergo conjugate addition to electron-deficient alkenes, achieving direct C-H alkylation of the cubane core. acs.orgnih.gov

This catalytic approach provides a complementary method to the directed C-H activation strategies, allowing for the introduction of alkyl groups directly onto the cubane framework.

Photoredox and Electrochemical Approaches for Cubane Derivatization

Photoredox and electrochemical methods offer alternative strategies for the functionalization of cubanes, often proceeding under mild conditions and with high functional group tolerance. These approaches typically involve the generation of reactive radical or cationic intermediates from cubane precursors.

A notable electrochemical method for cubane derivatization is the Hofer-Moest reaction, which involves the anodic oxidation of a carboxylic acid. d-nb.infonih.govnih.gov This process generates a carbocation intermediate via decarboxylation, which can then be trapped by a nucleophile. The application of this reaction to cubane carboxylic acids has enabled the direct synthesis of alkoxycubanes in a flow chemistry setup. d-nb.infonih.gov This electrochemical functionalization is chemoselective and scalable, providing a direct route to valuable cubane building blocks. d-nb.infonih.gov

Photoredox catalysis has also been employed for the C-H alkylation of cubanes. Through the use of a suitable photocatalyst, a cubyl radical can be generated directly from a C-H bond. This radical can then engage in reactions with various radical acceptors. researchgate.net This method avoids the need for harsh reagents and provides a mild pathway for the direct C-H functionalization of the cubane scaffold.

Visible-Light-Induced Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. In the context of cubane chemistry, this approach has been utilized for decarboxylative couplings and C–H functionalization, offering pathways to introduce a diverse array of substituents onto the cubane core.

Recent studies have demonstrated the utility of synergistic copper and photoredox catalysis for the decarboxylative C–N coupling of alkyl carboxylic acids. This methodology can be conceptually extended to cubane carboxylic acids, where the carboxyl group of a molecule like 4-iodocubane-1-carboxylic acid could be converted into a different functional group. The process would involve the in situ formation of a redox-active ester from the carboxylic acid, which then undergoes single-electron reduction mediated by a photocatalyst to generate a cubyl radical via decarboxylation. This radical can then be trapped by a copper-bound nucleophile to form the desired product.

Furthermore, visible-light-induced photocatalysis can facilitate the direct C–H alkylation of cubanes. This method relies on a hydrogen atom transfer (HAT) catalyst to abstract a hydrogen atom from the cubane's C–H bonds, generating a cubyl radical. This radical can subsequently add to a Michael acceptor to form a new C–C bond. While this approach is typically applied to less functionalized cubanes, the principles can be adapted for the selective functionalization of this compound derivatives, potentially at positions ortho to the existing substituents.

A summary of representative visible-light-induced transformations applicable to the cubane scaffold is presented in the table below.

TransformationReactantsCatalyst SystemProduct Type
Decarboxylative C–N CouplingCubane Carboxylic Acid, N-NucleophileCopper Catalyst + PhotocatalystN-Alkyl Cubane
C–H AlkylationCubane, Michael AcceptorHAT PhotocatalystAlkylated Cubane

Electrocatalytic Methodologies

Electrochemical methods offer a green and efficient alternative for driving chemical transformations. In cubane chemistry, electrocatalysis has been successfully applied for the oxidative decarboxylative functionalization of cubane carboxylic acids.

A notable example is the Hofer-Moest reaction, which has been adapted for the conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemistry conditions. This reaction involves the anodic oxidation of a cubane carboxylate to generate a cubyl radical, which is then further oxidized to a cubyl cation. This cation can be trapped by a nucleophilic solvent, such as an alcohol, to yield the corresponding ether. This method is particularly attractive as it operates under mild conditions and is scalable. For a substrate like this compound, this would provide a route to 4-iodo-1-alkoxycubanes, which can be further functionalized.

The table below summarizes the key aspects of the electrocatalytic decarboxylative etherification of cubane carboxylic acids.

ReactionSubstrateAnode MaterialNucleophileProduct
Hofer-Moest ReactionCubane Carboxylic AcidPlatinum or CarbonAlcoholAlkoxy Cubane

Synthesis of Polyfunctionalized and Disubstituted Cubane Derivatives

The synthesis of cubane derivatives with multiple and varied substituents is crucial for their application in medicinal chemistry and materials science. This compound serves as a versatile starting material for accessing such complex molecules due to the orthogonal reactivity of its iodo and carboxylic acid functionalities.

A key strategy for the introduction of functional groups onto the cubane scaffold is the iodine-metal exchange reaction. Treatment of an iodocubane (B12285268) derivative with an organometallic reagent, such as a lithium organozincate, generates a nucleophilic cubylmetal species. This intermediate can then react with a wide range of electrophiles to introduce new substituents. The tolerance of organozincates to various functional groups makes this a powerful method for the synthesis of polyfunctionalized cubanes. For instance, the amide derivative of this compound can undergo iodine-zinc exchange, and the resulting organozinc species can be coupled with electrophiles like aldehydes, alkyl halides, and silylating agents.

ElectrophileProduct of Reaction with Metalated 4-Iodocubane-1-carboxamide
Aldehyde (R-CHO)4-(Hydroxyalkyl)-cubane-1-carboxamide
Alkyl Halide (R-X)4-Alkyl-cubane-1-carboxamide
Silyl Halide (R₃Si-X)4-Silyl-cubane-1-carboxamide

Accessing Complex Architectures via Strategic Functionalization

The strategic functionalization of this compound allows for the construction of intricate and highly substituted cubane architectures. The iodo and carboxylic acid groups can be manipulated sequentially or in one-pot procedures to build molecular complexity.

For example, the carboxylic acid can be converted to an amide, which can then direct ortho-lithiation to functionalize the C-H bonds adjacent to the amide group. Concurrently, the iodo group can be transformed into other functionalities via metal-halogen exchange followed by electrophilic trapping. This orthogonal reactivity allows for precise control over the substitution pattern.

Furthermore, modern cross-coupling reactions, such as those enabled by synergistic photoredox and copper catalysis, can be employed for the decarboxylative coupling of the carboxylic acid moiety with a variety of partners, including nitrogen heterocycles, amides, and sulfonamides. The remaining iodo group can then be used as a handle for subsequent functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

Preparation of Non-Linear 1,3- and 1,2-Disubstituted Isomers

While 1,4-disubstituted cubanes are the most readily accessible, the synthesis of non-linear 1,3- and 1,2-disubstituted isomers is essential for creating bioisosteres of meta- and ortho-substituted benzene (B151609) rings, respectively.

The synthesis of 1,3-disubstituted cubanes has been achieved on a multigram scale through a route that utilizes a Wharton transposition of an enone intermediate, which is also a precursor to 1,4-disubstituted cubanes. This approach provides access to dimethyl 1,3-cubanedicarboxylate, a key building block for further derivatization.

Access to 1,2-disubstituted cubanes has been more challenging. A recent breakthrough involves the photolytic C–H carboxylation of dimethyl cubane-1,4-dicarboxylate to introduce a third ester group at the 2-position. Selective hydrolysis and decarboxylation then afford the desired 1,2-diester. This C-H functionalization strategy opens the door to previously inaccessible substitution patterns on the cubane core.

These synthetic advancements, coupled with the functional group transformations possible with this compound, provide a comprehensive toolkit for the rational design and synthesis of a wide range of polyfunctionalized and disubstituted cubane derivatives with tailored properties.

Computational and Theoretical Investigations of 4 Iodocubane 1 Carboxylic Acid Systems

Strain Energy Analysis of Cubane (B1203433) and its Functionalized Derivatives

The cubane skeleton is characterized by its extraordinary strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. This stored energy is a defining feature of its chemistry.

Calculating the strain energy of molecules like cubane requires theoretical methods that can effectively isolate the strain component from other energetic contributions. Isodesmic and homodesmotic reactions are common and effective computational strategies for this purpose.

Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds on the reactant side are identical to those on the product side. This conservation of bond types helps to cancel out systematic errors in quantum chemical calculations, leading to more reliable energy predictions. For cubane (C₈H₈), an isodesmic reaction could involve breaking it down into less strained molecules while preserving the total number of C-C and C-H bonds.

Homodesmotic Reactions: This is a more stringent classification of isodesmic reactions. In addition to conserving the number and types of bonds, homodesmotic reactions also conserve the hybridization states of the atoms and the count of bonds between atoms of specific hybridization. This higher level of conservation provides a more accurate cancellation of errors and a more refined calculation of strain energy. For example, a homodesmotic reaction for cubane might involve comparing its energy to a set of reference molecules that also contain only sp³-hybridized carbons with similar bonding environments (e.g., CH-CH₂).

These calculations are typically performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G*). The strain energy (SE) is then derived from the total energies of the optimized geometric structures of the reactants and products. For the parent cubane, calculations using a homodesmotic reaction have yielded a strain energy of 169.13 kcal/mol, which shows good agreement with experimental values. Another high-level theoretical study using quasihomodesmotic reactions estimated the strain energy of cubane to be 667.2 kJ mol⁻¹ (159.4 kcal/mol).

The introduction of functional groups onto the cubane skeleton can significantly alter its strain energy. The nature, number, and position of these substituents play a crucial role.

Studies on various cubane derivatives have revealed specific trends:

Nitro groups have been shown to have the greatest effect on increasing the strain energy of the cubane cage, especially with higher degrees of substitution. The strain energy of octanitrocubane is calculated to be significantly higher than that of the parent cubane.

Azido groups , in contrast, can release the strain energy of the cubane skeleton when the number of substituted groups is less than seven.

For polynitratocubane , the strain energy shows a slight decrease initially before increasing as more groups are added.

For 4-iodocubane-1-carboxylic acid, the two substituents are on opposite corners of the cube (1,4-position), minimizing direct steric interaction. The carboxylic acid group is strongly electron-withdrawing, while the iodine atom is a large but weakly electron-withdrawing halogen. The electron-withdrawing nature of these groups would be expected to slightly reduce the C-C bond repulsion, potentially leading to a minor stabilization of the cage structure relative to what might be expected from steric effects alone.

Table 1. Effect of Substituents on Cubane Strain Energy (SE)
CompoundNumber of SubstituentsCalculated SE (kcal/mol) via Isodesmic ReactionObserved Effect
Cubane0~169Baseline
Octanitrocubane8257.20Significant increase in strain
Octaazidocubane8166.48Slight decrease in strain
Polyazidocubane<7N/ARelease of strain energy

Electronic Structure and Reactivity Predictions

The unique electronic structure of the cubane cage, particularly its frontier molecular orbitals, governs its reactivity. Computational methods are essential for predicting this behavior.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally implies that a molecule can be more easily excited, indicating higher reactivity and lower stability.

According to Frontier Molecular Orbital (FMO) theory, chemical reactions are often dominated by the interaction between the HOMO of an electron donor and the LUMO of an electron acceptor. The energies and shapes of these orbitals in this compound are influenced by its substituents.

The electron-withdrawing carboxylic acid and iodo groups are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted cubane.

Correlations have been observed in other molecular systems where the HOMO-LUMO energy gap changes linearly with the electronic properties (e.g., Hammett constants) of the substituents. For this compound, a detailed computational analysis would be required to precisely determine the HOMO-LUMO gap and predict its reactivity in comparison to other cubane derivatives.

The strength of the carbon-halogen bond is a critical factor in the synthetic utility of halogenated cubanes. The bond dissociation energy (BDE) for the C-I bond in this compound is influenced by several unique features of the cubane cage.

The carbon orbitals in cubane exhibit a high degree of s-character (approximately 32%) in their C-H bonds to accommodate the constrained 90° bond angles. This increased s-character leads to shorter, stronger bonds. This principle extends to bonds with substituents, including halogens.

Recent computational and experimental work on hexafluorodihalocubanes has revealed exceptionally short tetracoordinated carbon-halogen bonds. In particular, the iodine-substituted derivative was found to feature the shortest C(sp³)–I bond reported to date. The primary reason for this bond shortening in fluorinated cubanes was attributed to strong Coulombic (electrostatic) interactions between the partially positive carbon atom and the halogen atom. This significant bond shortening implies a correspondingly high bond dissociation energy. While this compound is not perfluorinated, the electron-withdrawing nature of the carboxylic acid group would enhance the partial positive charge on the cubane cage carbons, suggesting that the C-I bond in this molecule is also likely to be unusually strong for a tertiary alkyl iodide.

Table 2. Selected Bond Dissociation Energies (BDE)
BondMoleculeBDE (kJ/mol)
C-HCubane438.4 ± 4
H₃C-IMethyl Iodide~234
C-IThis compoundPredicted to be high

Note: The BDE for this compound is a qualitative prediction based on related systems.

Mechanistic Modeling of Cubane Transformations

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving the cubane scaffold. The high strain and unique electronic properties of cubanes often lead to novel and sometimes unexpected reaction pathways.

One of the most significant transformations studied computationally is the metal-catalyzed isomerization of cubanes to cuneanes. In-depth DFT calculations on the Ag(I)-catalyzed isomerization of asymmetrically 1,4-disubstituted cubanes have provided a detailed mechanistic picture. The model suggests a charge-controlled regioselectivity, where the initial insertion of the catalyst favors the more electron-rich σ C-C bonds of the cubane cage. Direct dynamics simulations further indicate that the reaction proceeds through a short-lived, non-classical carbocation intermediate.

Other modeled transformations include:

Iodine-Metal Exchange: The reaction of iodocubanes with organometallic reagents like lithium organozincates is a key method for functionalizing the cubane core. Modeling these exchange reactions can help optimize conditions and understand the reactivity of the resulting cubylmetal species.

Radical Reactions: The formation of a cubyl radical via hydrogen atom abstraction has been demonstrated. Computational studies can model the stability of this radical and predict its subsequent reaction pathways, which are crucial for developing new synthetic methodologies.

These theoretical models are vital for developing a predictive understanding of cubane chemistry, enabling the rational design of new derivatives and reaction pathways for molecules like this compound.

Density Functional Theory (DFT) and Higher-Level Calculations

Density Functional Theory (DFT) has become an essential tool for investigating the structural, electronic, and thermodynamic properties of cubane derivatives. nih.govrsc.org For systems like this compound, DFT calculations provide a balance between computational cost and accuracy, enabling the study of complex properties and reaction mechanisms.

Mechanistic aspects of reactions involving iodocubanes are often supported by DFT calculations. For instance, in studies of photoinduced nucleophilic substitution reactions of methyl-4-iodocubane-1-carboxylate, DFT is employed to elucidate the electron transfer pathways and the stability of intermediates. nih.gov These calculations help to distinguish between different possible mechanisms, such as the unimolecular radical nucleophilic substitution (SRN1) process, by analyzing the energetics of radical anions and other transient species. nih.gov

In related studies on functionalized cubanes, such as chlorinated cubane-1,4-dicarboxylic acids, DFT calculations using functionals like B3LYP-D3BJ with basis sets such as 6-311+G(d,p) have been used to determine the energies of transition states and intermediates. acs.orgnih.gov This level of theory is crucial for proposing probable reaction pathways and understanding isomer distributions. acs.orgnih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to explore the structural, optoelectronic, and thermodynamic properties of cubane and its heteroatom-substituted analogues (cubanoids), revealing their stability and promising electronic properties. nih.gov

Table 1: Representative DFT Methodologies Applied to Cubane Systems

System Studied Computational Method/Basis Set Properties Investigated Reference
Chlorinated Cubane-1,4-dicarboxylic Acids B3LYP-D3BJ/6-311+G(d,p) Reaction pathways, energies of transition states and intermediates acs.orgnih.gov
Cubane Carboxylation B3LYP/6-31G(d,p) Geometric and thermodynamic energy data researchgate.net
Cubane and Cubanoids DFT and TD-DFT Structural, electronic, optical, and thermodynamic properties nih.gov

Transition State Analysis and Reaction Pathways

Computational chemistry provides powerful methods for identifying transition states and mapping the potential energy surfaces of chemical reactions. For cubane systems, this is particularly valuable for understanding rearrangements and functionalization reactions. The synchronous transit-guided quasi-Newton (STQN) method is one such technique used to identify transition-state species, which are characterized by a single imaginary frequency. researchgate.net

Theoretical investigations into the carboxylation of cubane have utilized DFT (B3LYP/6-31G(d,p)) in conjunction with transition state theory to obtain geometric and thermodynamic data for the molecular systems involved. researchgate.net This allows for the calculation of reaction rate constants and pre-exponential factors, providing a quantitative understanding of the reaction kinetics. researchgate.net

Similarly, computational studies have been instrumental in unraveling the mechanism and divergent regioselectivity of the Ag(I)-catalyzed isomerization of cubanes to cuneanes. morressier.com These studies revealed a multi-step process involving a C-C bond insertion with the Ag(I) catalyst and the collapse of a non-classical carbocation intermediate. morressier.com The analysis of transition states and reaction pathways explained why cubanes with electron-withdrawing groups at the 1,4-positions yield 2,6-cuneanes, whereas those with a mix of electron-donating and electron-withdrawing groups selectively produce 1,3-cuneanes. morressier.com Control experiments in other reaction types, such as the iodoperoxidation of alkenes, also point to the existence of distinct radical and cationic iodine pathways depending on the reagents used, a divergence that can be rationalized through computational analysis of the respective transition states. rsc.org

Molecular Dynamics Simulations for Complex Reaction Systems

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This method is particularly useful for understanding the behavior of molecules in complex environments, such as in solution, and for simulating processes that occur over longer timescales than can be captured by static quantum chemical calculations. youtube.comelectrochem.org

While specific MD simulations for reactions of this compound are not extensively documented, the methodology is widely applied to other complex chemical systems. For example, MD simulations are used to characterize the interactions of fullerenes and carbon nanotubes with liquid water, revealing details about hydrophobic interactions and solvent structuring at the molecular surface. electrochem.org Such simulations can model the dynamic evolution of a system, showing how molecules interact and rearrange over a fixed period. youtube.com

In the context of a reaction involving this compound, MD simulations could be used to:

Model the diffusion of reactants and the role of solvent molecules in stabilizing intermediates or transition states.

Investigate the conformational dynamics of the carboxylic acid group and its interaction with the solvent.

Simulate the binding and release of the molecule from a larger host system, such as a protein active site or a material cavity, by mapping the free energy landscape. nih.gov

These simulations provide a bridge between the molecular and macroscopic scales, offering insights into how atomic-level interactions give rise to observable chemical phenomena. youtube.com

Predictive Models for Regioselectivity and Stereoselectivity in Cubane Chemistry

Computational models are increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. nih.govrsc.org In cubane chemistry, understanding and predicting regioselectivity is crucial for the synthesis of specifically functionalized derivatives.

A prominent example is the Ag(I)-catalyzed rearrangement of 1,4-disubstituted cubanes to cuneanes, where computational mechanistic studies have led to a powerful predictive model. morressier.comnih.gov The regiochemical outcome—formation of either a 2,6- or a 1,3-disubstituted cuneane—was found to be dependent on the electronic properties of the substituents. morressier.comnih.gov

Key Findings from Computational Models of Cubane Isomerization: morressier.comnih.gov

Cubanes with two electron-withdrawing groups (EWGs) at the 1 and 4 positions rearrange with high selectivity to the 2,6-cuneane isomer. The computational model suggests this is due to the preferential insertion of the silver catalyst into the central C2-C3 bond.

Cubanes with one EWG and one electron-donating group (EDG) rearrange to a single 1,3-cuneane isomer. In this case, the model indicates that silver insertion occurs at a polarized C-C bond adjacent to the EDG.

This mechanistic understanding provides a simple yet powerful tool for predicting the outcome of these isomerization reactions and for designing syntheses of specific cuneane isomers. morressier.com Broader approaches combining computational statistics and machine learning are also being developed to serve as general strategies for predicting selectivity in organic transformations, which could be applied to other reactions on the cubane scaffold. researchgate.net

Table 2: Predicted Regioselectivity in Ag(I)-Catalyzed Cubane Isomerization

1,4-Substitution Pattern Predicted Major Product Computational Rationale Reference
EWG / EWG 2,6-disubstituted cuneane Ag(I) insertion into central C2-C3 bond morressier.comnih.gov

Supramolecular Interactions Involving Cubane Carboxylic Acids

The study of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. rsc.org For cubane carboxylic acids, these interactions are critical in determining their solid-state structures and their potential use in crystal engineering and materials science.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of carboxylic acids. lookchem.com Cubane carboxylic acids typically form robust supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. lookchem.comjaptronline.com The most common of these is the carboxylic acid dimer, formed through two O-H···O hydrogen bonds. lookchem.com

Table 3: Common Supramolecular Interactions in Cubane Carboxylic Acids

Interaction Type Description Typical Bond Distances (d) / Angles (θ) Reference
O-H···O Hydrogen Bond Forms classic carboxylic acid dimers or catemer chains. d(O···H) ≈ 1.6-1.8 Å lookchem.comnih.gov

These non-covalent interactions are fundamental to the crystal engineering of cubane-based materials, allowing for the design of novel supramolecular architectures with tailored properties. researchgate.net

Synthetic Applications of 4 Iodocubane 1 Carboxylic Acid Derivatives in Advanced Chemistry

Building Blocks for Structurally Diverse Molecules

The inherent properties of the cubane (B1203433) scaffold, such as its well-defined geometry and conformational rigidity, make 4-iodocubane-1-carboxylic acid derivatives valuable starting materials for the construction of complex and diverse molecular architectures.

Synthesis of Complex Molecular Architectures

Derivatives of this compound serve as key intermediates in the synthesis of more complex and highly substituted cubane systems. A notable synthetic strategy involves the iodine-metal exchange reaction, which transforms the carbon-iodine bond into a more reactive carbon-metal bond, facilitating the introduction of various electrophiles.

For instance, 4-iodocubane-N,N-diisopropylcarboxamide, a derivative of this compound, can undergo an iodine-metal exchange reaction using a dianionic zincate. The resulting cubylmetal species can then react with a range of electrophiles to yield polyfunctionalized cubane derivatives acs.org. This protocol demonstrates the utility of the iodo group as a point for synthetic elaboration, enabling the construction of intricate molecular frameworks.

Table 1: Examples of Electrophiles Used in the Functionalization of a this compound Derivative via Iodine-Metal Exchange

ElectrophileProduct
HalidesPolyhalogenated cubanes
AldehydesHydroxyalkyl-substituted cubanes
Silylating reagentsSilyl-substituted cubanes

This table is based on the types of electrophiles that have been successfully reacted with metalated cubane species derived from iodocubanes.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for applications in chemical biology and drug discovery. The rigid and three-dimensional nature of the cubane scaffold makes it an attractive core for DOS, allowing for the precise spatial arrangement of functional groups.

While specific examples detailing the extensive use of this compound in large DOS libraries are not prevalent in the reviewed literature, its potential is evident. The two distinct functional groups, the iodo and the carboxylic acid, can be orthogonally functionalized to generate a library of compounds with diverse appendages. For instance, the carboxylic acid can be converted into a variety of amides, esters, or other functional groups, while the iodo group can participate in cross-coupling reactions or be transformed via iodine-metal exchange as mentioned previously. This dual functionality allows for a branching reaction pathway, a key concept in DOS, where a common core structure is elaborated into a multitude of diverse products nih.gov.

The principles of combinatorial chemistry, which involve the systematic and repetitive linkage of various "building blocks" to create a large array of compounds, can be readily applied to the this compound scaffold nih.gov. The defined geometry of the cubane core ensures that the appended functionalities are held in specific spatial orientations, which is crucial for probing biological interactions.

Applications in Materials Science

The unique structural features of the cubane cage are also being exploited in the field of materials science, where rigidity and well-defined spatial arrangements are paramount.

As Rigid Linkers for Molecular Systems

The cubane unit is an excellent candidate for a rigid linker or spacer in the construction of molecular systems due to its conformational rigidity. Derivatives of this compound, with their bifunctional nature, are particularly well-suited for this purpose. The carboxylic acid group is a common and effective coordinating group for forming metal-organic frameworks (MOFs) alfa-chemistry.comcd-bioparticles.net. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules, and the properties of the MOF are highly dependent on the nature of the organic linker researchgate.net.

Furthermore, the concept of "molecular rods," which are rigid, linear molecules, can be extended to cubane-based systems beilstein-journals.org. A series of connected cubane units can create a rigid and linear molecular wire of a defined length.

Design of Electron-Transfer Systems and Molecular Circuitry

The development of molecular-scale electronic devices is a major goal in nanotechnology. "Molecular wires" are a key component of such devices, and they are typically composed of conjugated organic molecules that can facilitate electron transfer over a distance nih.govtechnologynetworks.combarnesandnoble.com. While the saturated cubane cage is not a traditional conjugated system, its unique electronic properties and rigid structure make it an intriguing component for electron-transfer systems.

Research on perfluorocubane has shown that the cubane cage can localize an electron upon reduction, forming a stable radical anion researchgate.net. This suggests that the cubane core can participate in electron transfer processes. The functional groups on a substituted cubane can be used to tune its electronic properties and to connect it to other components in a molecular circuit.

While direct studies on electron transfer through this compound derivatives are limited, the fundamental ability of the cubane cage to mediate electronic interactions, coupled with the synthetic versatility to attach various functional groups, points to its potential in the design of novel electron-transfer systems and molecular circuitry. The carboxylic acid and iodo groups can serve as attachment points for conductive moieties or for anchoring the molecule to electrodes.

Precursors for Potential High-Energy Density Materials (HEDMs)

Cubane and its derivatives are of significant interest as high-energy density materials (HEDMs) due to their high heat of formation, exceptional density, and the large amount of energy released upon decomposition dtic.mil. The strained C-C bonds of the cubane cage store a significant amount of energy.

This compound can serve as a precursor for the synthesis of energetic materials. The introduction of energetic functionalities, such as nitro groups, onto the cubane nucleus can further enhance its explosive and propellant properties. The synthesis of these energetic cubanes often starts from more readily available precursors like cubane-1,4-dicarboxylic acid dtic.mil. The iodo group in this compound can be a strategic site for the introduction of these energetic groups, either directly or through conversion to other functionalities.

Research has focused on developing methods to introduce multiple energetic substituents onto the cubane core to create highly powerful and dense explosives and propellant additives dtic.milpurdue.edupurdue.edursc.orgdtic.mil. The synthesis of 2,7-diiodo-1,4-bis(N,N-diisopropylcarboxamido)cubane, a tetrasubstituted cubane derived from a dicarboxylic acid precursor, highlights the role of iodinated intermediates in the pathway to more complex and potentially energetic cubanes dtic.mil.

Table 2: Properties of Cubane Relevant to High-Energy Density Materials

PropertyValue/Description
Heat of FormationHigh and positive
DensityExceptionally high for a hydrocarbon
Strain EnergySignificant due to 90° C-C-C bond angles
DecompositionReleases a large amount of energy

This table summarizes the key characteristics of the cubane core that make it a promising scaffold for HEDMs.

Development of Energetic Cubane Derivatives

The synthesis of highly nitrated cubanes is a complex, multi-step process that has evolved significantly over time. While initial functionalization can begin from precursors like this compound, the core strategy involves the progressive nitration of the cubane skeleton. A key intermediate in this pathway is 1,3,5,7-tetranitrocubane (TNC). Due to the acidity of the remaining C-H bonds on the TNC molecule, which is significantly higher than that of unsubstituted cubane, it is possible to deprotonate the cubane cage and introduce additional nitro groups. ic.ac.ukillinois.edu

The synthesis of even more densely nitrated derivatives, such as heptanitrocubane (HpNC) and the landmark octanitrocubane (ONC), represents the pinnacle of this synthetic effort. wikipedia.orgwikipedia.org The pathway to these compounds from TNC involves sophisticated chemical strategies:

Heptanitrocubane (HpNC): The synthesis of HpNC from TNC is achieved through a process of deprotonation followed by nitration. ic.ac.ukic.ac.uk This typically involves treating TNC with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), to form a cubyl anion. illinois.edusciencemadness.org This anion is then reacted with a nitrating agent like dinitrogen tetroxide (N₂O₄) under carefully controlled low-temperature conditions. ic.ac.ukic.ac.uk This method has been shown to produce HpNC in high yield. ic.ac.uk

Octanitrocubane (ONC): The final nitration to achieve ONC, first synthesized by Philip Eaton and Mao-Xi Zhang in 1999, proved to be the most challenging step. wikipedia.orgsciencemadness.org Simple nitration of the heptanitrocubane anion with N₂O₄ was unsuccessful. ic.ac.uk A more potent oxidant was required. The successful synthesis involved the formation of the lithium salt of heptanitrocubane, which was then treated with nitrosyl chloride (NOCl) followed by ozonation. ic.ac.uksciencemadness.org This sequence successfully oxidizes the final C-H bond to install the eighth nitro group, completing the synthesis of this highly energetic molecule. ic.ac.uksciencemadness.org

The development of these energetic materials is a testament to advances in synthetic chemistry, transforming a theoretical molecular curiosity into tangible, high-performance compounds. uchicago.edu

Compound NameKey Synthetic PrecursorMethod
Heptanitrocubane (HpNC)1,3,5,7-Tetranitrocubane (TNC)Deprotonation with NaN(TMS)₂ followed by nitration with N₂O₄. ic.ac.ukic.ac.uksciencemadness.org
Octanitrocubane (ONC)Heptanitrocubane (HpNC)Formation of the lithium salt followed by treatment with NOCl and ozone. ic.ac.uksciencemadness.org

Evaluation of Energetic Properties at a Molecular Level

The energetic properties of polynitrocubanes are derived from their high density, positive heat of formation due to the strained cubane cage, and the large volume of gaseous products (CO₂ and N₂) generated upon detonation. illinois.edusciencemadness.org Octanitrocubane, in particular, has a "perfect" oxygen balance, meaning it contains precisely the amount of oxygen required to fully oxidize all of its carbon atoms to carbon dioxide, which is a key factor in its high performance. illinois.edupetrolpark.co.uk

The performance of these materials is often compared to established military explosives like HMX (Octogen). Theoretical calculations and experimental data indicate that highly nitrated cubanes offer a significant performance increase.

Key Energetic Properties:

Density (ρ): High density is crucial as it allows more energetic material to be packed into a given volume and significantly influences the detonation velocity and pressure. sciencemadness.org The crystal density of heptanitrocubane has been measured at a very high 2.028 g/cm³. ic.ac.uk Theoretical predictions for octanitrocubane suggested densities as high as 2.1-2.2 g/cm³. illinois.edusciencemadness.org

Heat of Formation (ΔHf): The strained 90-degree C-C bonds in the cubane cage store a large amount of energy, resulting in a high positive heat of formation, which is released upon decomposition. sciencemadness.org

Detonation Velocity (VD): This is the speed at which the detonation shock wave travels through the explosive. Higher values indicate a more powerful explosive. Octanitrocubane was predicted to have a detonation velocity of around 10.1 km/s. illinois.edu

Detonation Pressure (PD): This measures the pressure of the shock wave, indicating the explosive's brisance or shattering power. The predicted detonation pressure for ONC was approximately 500 kbar. illinois.edu

Interestingly, while octanitrocubane is theoretically more powerful, synthesized batches of heptanitrocubane have sometimes shown marginally better performance. wikipedia.org This is attributed to more efficient crystal packing in the synthesized HpNC, leading to a higher effective density than has been achieved for ONC. wikipedia.orgwikipedia.org Despite the synthetic challenges and high cost, which currently limit their practical application, polynitrocubanes are considered benchmarks in the field of high-energy-density materials. uchicago.edu

PropertyHeptanitrocubane (HpNC)Octanitrocubane (ONC)HMX (for comparison)
Molecular Formula C₈H(NO₂)₇C₈(NO₂)₈C₄H₈N₈O₈
Density (ρ) ~2.03 g/cm³ ic.ac.ukPredicted: 1.9 - 2.2 g/cm³ illinois.edu~1.91 g/cm³
Detonation Velocity (VD) Not specifiedPredicted: ~10.1 km/s illinois.edu~9.1 km/s
Detonation Pressure (PD) Not specifiedPredicted: ~500 kbar illinois.edu~390 kbar
Oxygen Balance -6.9%0% illinois.edu-21.6%
Key Feature Higher achieved density due to crystal packing. wikipedia.orgPerfect oxygen balance. illinois.eduStandard military explosive.

Challenges and Future Perspectives in the Research of 4 Iodocubane 1 Carboxylic Acid

Overcoming Synthetic Barriers for Highly Substituted Cubanes

A primary obstacle in cubane (B1203433) chemistry is the synthesis of polysubstituted derivatives, particularly those with substitution patterns that could serve as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. The majority of accessible cubane building blocks are limited to mono- and 1,4-disubstituted patterns, which are analogous only to mono- and para-substituted benzenes nih.gov. This limitation stems from the historically lengthy and often low-yielding synthetic routes required to access other isomers.

The classic synthesis of the cubane core, while groundbreaking, is a multi-step process. For instance, the widely used precursor dimethyl cubane-1,4-dicarboxylate is typically prepared via a sequence that includes a key intramolecular [2+2] photocycloaddition ic.ac.uk. Accessing the nonlinear 1,2- and 1,3-disubstituted isomers from this common precursor has traditionally required additional, often inefficient, steps, hampering their widespread adoption princeton.edu. The difficulty in accessing these varied substitution patterns significantly restricts the exploration of cubane's three-dimensional chemical space in fields like drug discovery nih.gov.

Recent advancements have begun to address these barriers. Robust, multigram-scale syntheses of 1,3-disubstituted cubanes have been developed, moving them from milligram-scale curiosities to accessible building blocks researchgate.net. These new routes often exploit readily available intermediates from the 1,4-disubstituted series, employing novel transposition strategies to achieve the desired isomerism researchgate.net. Despite this progress, the de novo synthesis of many polysubstituted patterns remains a significant challenge, requiring innovative approaches to construct the cubane cage with predefined functionalities at multiple, specific vertices.

Table 1: Comparison of Accessibility for Disubstituted Cubane Isomers

IsomerBioisosteric AnalogyTraditional AccessibilityRecent Advancements
1,4-disubstitutedpara-substituted benzeneMost accessible, commercially available precursorsKilogram-scale synthesis via flow chemistry
1,3-disubstitutedmeta-substituted benzeneHistorically difficult, multi-step from 1,4-isomerRobust multigram-scale syntheses now reported
1,2-disubstitutedortho-substituted benzeneVery challenging, lengthy synthesesNew routes via C-H functionalization being developed

Development of Novel and More Efficient Functionalization Strategies

Directly modifying the cubane core through C–H functionalization or by leveraging existing functional groups like the iodo- and carboxylic acid moieties in 4-Iodocubane-1-carboxylic acid is crucial for generating molecular diversity. The high s-character of cubane's C-H bonds makes them unusually acidic for a saturated hydrocarbon but still challenging to activate selectively.

A cornerstone of cubane functionalization is directed ortho-metalation (DoM). Using a directing group, such as a diisopropylcarboxamide derived from a carboxylic acid, a strong non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) can deprotonate the adjacent C-H bond. The resulting cubyllithium species can then be trapped with various electrophiles. This strategy has been expanded through transmetalation, where the cubyllithium is converted to a more stable organometallic species, such as a cubylzinc or cubylmercury compound, before reacting with electrophiles.

For organohalides like this compound, metal-halogen exchange presents a powerful alternative to C-H activation. This reaction is typically rapid, with exchange rates following the trend I > Br > Cl acs.org. However, traditional reagents like organolithiums can be incompatible with sensitive functional groups. A significant advancement has been the use of lithium organozincates, which can perform the iodine-metal exchange under milder conditions, showing greater functional group tolerance.

Cross-coupling reactions on the cubane scaffold have been notoriously difficult due to the high ring strain, which can promote metal-catalyzed valence isomerization and decomposition of the cage princeton.edupetrolpark.co.uk. Recent breakthroughs, particularly the use of copper-mediated photoredox catalysis, have begun to overcome this limitation, enabling C-N, C-C, and C-CF3 bond formations on cubane precursors petrolpark.co.uk.

Advancements in Stereoselective Synthesis of Chiral Cubane Derivatives

The high symmetry of the cubane cage means that chirality only arises when at least three different substituents are introduced in a specific arrangement soton.ac.uk. The development of methods to control this stereochemistry is a burgeoning and critical area of research, as access to enantiomerically pure cubanes is essential for their application in chiral drug discovery and materials science.

A significant breakthrough has been the use of chiral auxiliaries to direct diastereoselective functionalization. By converting a starting material like cubanecarboxylic acid into a chiral amide, sequential directed ortho-metalations and electrophilic trapping can be performed. This approach has successfully yielded 1,2,3-trisubstituted cubanes with high diastereoselectivity, providing a viable pathway to enantio-enriched cubane derivatives nih.govacs.org.

Another strategy focuses on the synthesis of inherently chiral substitution patterns, such as 1,3,5-trisubstituted cubanes. The chirality of these molecules has been confirmed through the enantiomeric resolution of a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC) wikipedia.org. While resolution is a powerful tool for proof-of-concept, the ultimate goal is the development of catalytic asymmetric methods that can directly generate a single enantiomer. The evaluation of chiral cubane-based ligands in asymmetric catalysis is an active area of investigation, although initial studies with Schiff base ligands have shown only modest success, indicating that significant ligand design challenges remain acs.org.

Expanding the Scope of Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of strained molecules like cubanes. Theoretical calculations provide deep insights into the structural, electronic, and thermodynamic properties that govern their stability and reactivity.

High-level computational methods have been used to accurately determine fundamental thermochemical data, such as the gas-phase enthalpy of formation and the C-H bond dissociation energy of the cubane core nih.gov. These values are critical for rationalizing the surprising kinetic stability of such a highly strained system and for predicting the feasibility of various functionalization reactions nih.gov. DFT calculations are also employed to model reaction pathways and transition states, helping to explain regioselectivity in reactions like the metal-catalyzed rearrangement of cubanes to cuneanes.

In the context of predictive design, computational studies are crucial for evaluating the potential of cubane derivatives as bioisosteres for aromatic rings. By comparing the geometry, size, and substituent exit vectors of substituted cubanes with their benzene counterparts, researchers can make in silico predictions about which substitution patterns are most likely to mimic the biological activity of an existing drug molecule petrolpark.co.ukscientificupdate.com. Furthermore, calculations of electronic properties, such as HOMO-LUMO gaps, can guide the design of novel cubane-based materials with specific optical or electronic characteristics researchgate.net. Computational modeling has also been used to predict the unique properties of novel derivatives, such as the high electron affinity of perfluorocubane, which was predicted theoretically before its eventual synthesis vapourtec.com.

Exploration of New Reactivity Modes for Organoiodine Cubanes

The carbon-iodine bond in molecules such as this compound is a versatile synthetic handle, and its reactivity extends beyond the well-established metal-halogen exchange. Exploring these alternative reaction pathways opens new avenues for cubane functionalization.

One of the most promising areas is the use of iodocubanes in radical reactions. It has been demonstrated that iodocubane (B12285268) derivatives can undergo photoinduced nucleophilic substitution with various nucleophiles, including arylthiolates and diphenylphosphanide ions soton.ac.uk. These reactions proceed via a radical chain mechanism (S-RN1), a pathway that is often effective for sterically hindered substrates where polar mechanisms are slow or fail completely soton.ac.uk. This photochemical approach allows for the formation of new carbon-heteroatom bonds under mild conditions.

The cubane cage is also susceptible to cage opening and rearrangement reactions, a process that can be triggered by specific substitution patterns involving an iodine atom. Studies have shown that iodinated cubanes with a para-sp²-hybridized carbon substituent are thermally unstable. For example, 4-iodo-1-vinylcubane rearranges to form 4-vinyl-trans-β-iodostyrene nih.gov. In a related case, 1-iodocubane-4-carboxaldehyde undergoes thermal decay, leading to fragmentation of the cage and the formation of aromatic products like benzaldehyde (B42025) nih.govvapourtec.com. Understanding and controlling these rearrangements is a key challenge, as it could lead to either desired skeletal transformations or unwanted decomposition.

Table 2: Reactivity Modes of Iodocubane Derivatives

Reactivity ModeDescriptionConditionsKey Findings
Metal-Halogen ExchangeReplacement of iodine with a metal (e.g., Li, Zn) to form a nucleophilic cubyl species.Organolithium or organozincate reagents.A primary route to functionalized cubanes; organozincates offer better functional group tolerance.
Photoinduced S-RN1Radical-chain nucleophilic substitution.Photochemical irradiation in the presence of a nucleophile.Effective for forming C-S and C-P bonds on the cubane scaffold.
Thermal RearrangementCage opening and skeletal reorganization.Elevated temperatures, particularly with para-sp² substituents.Can lead to novel structures (styrenes) or cage fragmentation, depending on the substituent.

Integration of Cubane Chemistry with Emerging Technologies and Methodologies

The advancement of cubane chemistry is increasingly linked to the adoption of modern technologies that can enhance synthetic efficiency, scalability, and the pace of discovery.

Continuous-flow chemistry, particularly using photoflow reactors, has emerged as a transformative technology for cubane synthesis. The key [2+2] photocycloaddition step in the synthesis of the cubane core, which is often inefficient and difficult to scale in traditional batch reactors, has been successfully implemented in continuous-flow systems soton.ac.ukvapourtec.com. This approach leverages the superior light penetration and precise control of reaction parameters in microreactors to significantly improve yields, reduce reaction times, and enable the decagram-scale production of crucial precursors like dimethyl 1,4-cubanedicarboxylate soton.ac.uk.

The development of programmable and late-stage functionalization methods, such as the regioselective C-H arylation protocols, opens the door to the creation of diverse libraries of cubane derivatives nih.gov. This capability is a prerequisite for the integration of cubane chemistry with high-throughput synthesis and screening platforms, which are standard in modern drug discovery. Automating these synthetic protocols could rapidly generate a multitude of analogs for biological evaluation, accelerating the identification of new therapeutic leads.

In materials science, the rigid, well-defined structure of the cubane scaffold makes it an attractive building block for advanced materials acs.org. Cubane dicarboxylic acids have been used as rigid linkers in the synthesis of metal-organic frameworks (MOFs) and as precursors for the formation of one-dimensional carbon nanothreads. The integration of cubane chemistry with nanotechnology and polymer science is a promising future direction, aiming to harness the unique geometric and energetic properties of the cubane cage to create materials with novel mechanical, electronic, or energetic properties.

Q & A

Basic Research Question

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm iodination by observing deshielding effects on adjacent protons and carbons. <sup>13</sup>C NMR is critical for distinguishing cubane’s unique carbon environments.
  • X-ray crystallography : Resolves cubane’s strained cubic geometry and iodine’s positional isomerism. For example, isoindole derivatives with similar rigid frameworks have been structurally validated via X-ray .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., iodine’s characteristic <sup>127</sup>I/<sup>129</sup>I ratio).

How can researchers optimize experimental protocols to address cubane derivatives’ low solubility and thermal instability?

Advanced Research Question

  • Solvent selection : Use high-polarity solvents (e.g., DMSO, THF) with sonication to improve dissolution.
  • Low-temperature techniques : Conduct reactions under inert atmospheres (N2/Ar) at ≤0°C to prevent thermal decomposition.
  • Derivatization : Convert the carboxylic acid to more soluble salts (e.g., sodium or ammonium) temporarily.
  • In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress without isolation.

Studies on cubane carboxylates emphasize the need for rigorous temperature control and inert conditions to preserve structural integrity .

How should discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be systematically analyzed for cubane derivatives?

Advanced Research Question

  • Dynamic effects : Cubane’s rigidity may reduce conformational averaging, leading to unexpected splitting. Compare experimental data with computational predictions (DFT or molecular dynamics simulations).
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., deiodinated or oxidized species).
  • Crystallographic validation : Resolve ambiguities by correlating NMR shifts with X-ray-derived bond angles and distances.

For example, isoindole derivatives with similar steric constraints required multi-technique validation to resolve spectral contradictions .

What computational approaches are suitable for predicting the reactivity and stability of this compound in synthetic pathways?

Advanced Research Question

  • DFT calculations : Model transition states for iodination reactions to identify kinetic barriers.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) for pharmacological studies.
  • Solvent effect simulations : Use COSMO-RS to optimize solvent selection for solubility and stability.

Recent work on imidazole-carboxylic acid derivatives demonstrates the utility of DFT in rationalizing substituent effects on reaction outcomes .

What strategies are recommended for evaluating the biological activity of this compound, given its structural novelty?

Advanced Research Question

  • Targeted assays : Screen against enzymes with cubane-binding motifs (e.g., metalloenzymes) using fluorescence-based activity assays.
  • Comparative studies : Benchmark against non-iodinated cubane carboxylic acids to isolate iodine’s electronic/steric contributions.
  • ADMET profiling : Assess metabolic stability via liver microsome assays and membrane permeability via Caco-2 cell models.

Similar isoindole derivatives have shown promise in anticancer and antimicrobial studies, suggesting cubanes may leverage analogous mechanisms .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) while monitoring decomposition via HPLC.
  • Arrhenius kinetics : Calculate activation energy for thermal decomposition to predict shelf-life.
  • Light sensitivity tests : Use UV-Vis spectroscopy to detect photodegradation products.

Safety protocols for handling iodinated compounds (e.g., waste segregation, PPE) are critical to mitigate environmental and health risks .

What safety protocols are essential when handling hazardous intermediates in this compound synthesis?

Basic Research Question

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile iodine species.
  • Waste management : Segregate iodine-containing waste for specialized disposal to avoid environmental contamination.

Guidelines for imidazole-carboxylic acid synthesis emphasize strict adherence to hazard communication standards (e.g., SDS documentation) .

What are understudied areas in this compound research that warrant further investigation?

Advanced Research Question

  • Supramolecular applications : Explore cubane’s potential as a building block in metal-organic frameworks (MOFs).
  • Mechanistic studies : Elucidate iodine’s role in modulating cubane’s electronic properties via ultrafast spectroscopy.
  • In vivo toxicity : Conduct zebrafish or rodent models to evaluate biocompatibility.

The IUPAC emphasizes resolving "remaining questions" through iterative hypothesis testing and interdisciplinary collaboration .

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